molecular formula C11H13NO2 B1449559 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one CAS No. 1391309-03-7

3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one

Cat. No. B1449559
M. Wt: 191.23 g/mol
InChI Key: ICZDFLZOPSRBFA-UHFFFAOYSA-N
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Description

“3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one” is a chemical compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.23 . The compound is also known by its IUPAC name, 3-(3-hydroxypyridin-2-yl)cyclohexan-1-one .


Molecular Structure Analysis

The InChI code for “3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one” is 1S/C11H13NO2/c13-9-4-1-3-8(7-9)11-10(14)5-2-6-12-11/h2,5-6,8,14H,1,3-4,7H2 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Metal Chelation and Biomedical Applications

3-Hydroxypyridinones have been extensively studied for their ability to act as efficient chelators for metals like aluminum and iron. These compounds are of significant interest due to their potential medical uses, such as treating metal overload conditions. Their physico-chemical and pharmacokinetic properties have been actively optimized to improve their efficacy as chelators. Notably, certain hydroxypyridinones have shown promise as orally active aluminum-chelators and are considered potential alternatives to traditional chelation therapies like desferrioxamine. The high affinity of hydroxypyridinones for aluminum ions and their favorable lipophilic-hydrophilic balance suggest that they could be valuable as aluminum scavengers in medical treatments (Santos, 2002).

Chemical Industry and Catalytic Processes

The compound’s structural components, such as cyclohexane and its derivatives, are vital in the chemical industry, particularly in the production of materials like nylon. Research has extensively explored the catalytic oxidation of cyclohexane to produce key intermediates like cyclohexanol and cyclohexanone. These processes involve various catalysts and reaction conditions to optimize the production of these intermediates. Innovative approaches such as thermocatalytic, photocatalytic, and microwave-assisted catalytic processes have been developed to improve the efficiency and selectivity of these reactions. Such advancements in catalytic processes underscore the importance of compounds like 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one in industrial applications (Abutaleb & Ali, 2021) (Cao et al., 2018).

properties

IUPAC Name

3-(3-hydroxypyridin-2-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-9-4-1-3-8(7-9)11-10(14)5-2-6-12-11/h2,5-6,8,14H,1,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZDFLZOPSRBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C2=C(C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one
Reactant of Route 2
3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one
Reactant of Route 3
Reactant of Route 3
3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one
Reactant of Route 4
3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one
Reactant of Route 5
3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one
Reactant of Route 6
3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one

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